
3,3,4,4-Tetramethoxy-1,2-dioxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4-Tetramethoxy-1,2-dioxetane is a heterocyclic organic compound belonging to the class of dioxetanes. Dioxetanes are four-membered ring peroxides containing two adjacent oxygen atoms and two adjacent carbon atoms. These compounds are known for their chemiluminescent properties, which means they emit light when they undergo chemical reactions .
Métodos De Preparación
The synthesis of 3,3,4,4-Tetramethoxy-1,2-dioxetane typically involves cycloaddition reactions at low temperatures. One common method is the reaction of appropriate methoxy-substituted alkenes with singlet oxygen or other peroxides in the presence of a catalyst such as silver(I) oxide . The reaction conditions often require low temperatures to stabilize the intermediate and prevent premature decomposition .
Análisis De Reacciones Químicas
3,3,4,4-Tetramethoxy-1,2-dioxetane undergoes several types of chemical reactions, including:
Thermal Decomposition: This compound decomposes thermally to produce carbonyl compounds, often emitting light in the process.
Oxidation: It can be oxidized to form various oxidized products, depending on the reagents and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include singlet oxygen, peroxides, and various catalysts. The major products formed from these reactions are typically carbonyl compounds and substituted derivatives .
Aplicaciones Científicas De Investigación
3,3,4,4-Tetramethoxy-1,2-dioxetane has several scientific research applications:
Chemiluminescence: It is used in chemiluminescent assays for detecting low concentrations of biological molecules
Biological Studies: Its ability to generate excited states makes it useful in studying biological processes that involve light emission.
Environmental Monitoring: It is used in detecting pollutants due to its sensitive light-emitting properties.
Clinical Diagnostics: It is employed in various diagnostic assays to detect specific enzymes and other biomarkers.
Mecanismo De Acción
The mechanism by which 3,3,4,4-Tetramethoxy-1,2-dioxetane exerts its effects involves the decomposition of the peroxide bond, leading to the formation of excited-state carbonyl compounds. The molecular targets and pathways involved include the interaction with specific enzymes and the generation of reactive oxygen species .
Comparación Con Compuestos Similares
3,3,4,4-Tetramethoxy-1,2-dioxetane can be compared with other dioxetanes such as 3,3,4-trimethyl-1,2-dioxetane and 3-tert-butyl-1,2-dioxetanone . While all these compounds share the four-membered ring peroxide structure, this compound is unique due to its methoxy substituents, which influence its stability and reactivity. The methoxy groups can enhance the compound’s chemiluminescent properties and make it more suitable for specific applications .
Similar Compounds
3,3,4-Trimethyl-1,2-dioxetane: Known for its chemiluminescent properties and used in similar applications.
3-tert-Butyl-1,2-dioxetanone: Another dioxetane derivative with unique stability and reactivity characteristics.
1,2-Dioxetane: The parent compound of the dioxetane family, used as a model for studying chemiluminescence.
Propiedades
Número CAS |
28793-21-7 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
3,3,4,4-tetramethoxydioxetane |
InChI |
InChI=1S/C6H12O6/c1-7-5(8-2)6(9-3,10-4)12-11-5/h1-4H3 |
Clave InChI |
PTEKZHCNANAZOD-UHFFFAOYSA-N |
SMILES canónico |
COC1(C(OO1)(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)
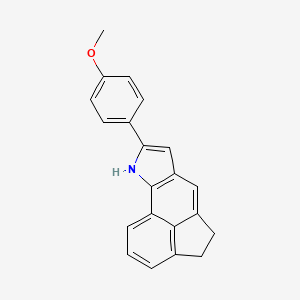
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
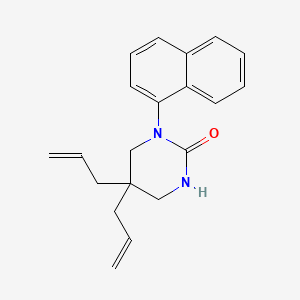
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)


![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
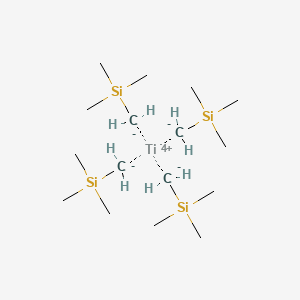
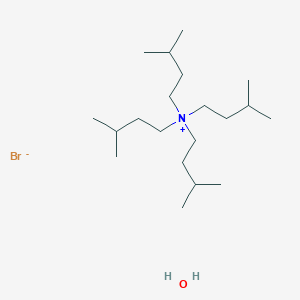
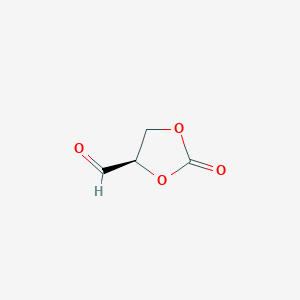
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)
